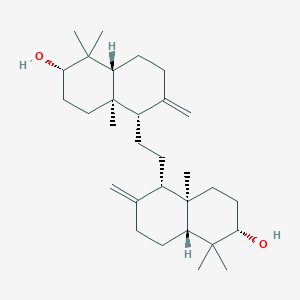

alpha-Onocerin

描述

Alpha-Onocerin is a seco-triterpenoid compound characterized by its unique open C-ring structure. It is primarily found in the roots of the leguminous plant genus Ononis and the clubmoss genus Lycopodium

准备方法

Synthetic Routes and Reaction Conditions: Alpha-Onocerin is synthesized from squalene-2,3;22,23-dioxide through the action of oxidosqualene cyclases. In Ononis spinosa, a single oxidosqualene cyclase, OsONS1, catalyzes the formation of this compound . In contrast, Lycopodium clavatum requires two sequential cyclases, LcLCC and LcLCD, for its production .

Industrial Production Methods: Industrial production of this compound involves the expression of OsONS1 in a lanosterol synthase knockout yeast strain, GIL77, which accumulates squalene-2,3;22,23-dioxide . This method ensures a high yield of this compound by optimizing the interaction between OsONS1 and squalene epoxidases .

化学反应分析

Types of Reactions: Alpha-Onocerin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions involve the use of reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

科学研究应用

Alpha-Onocerin has a wide range of scientific research applications:

Industry: this compound’s unique structure makes it a valuable compound for developing new materials and chemical products.

作用机制

Alpha-Onocerin exerts its effects through interactions with specific molecular targets and pathways. The primary mechanism involves the cyclization of squalene-2,3;22,23-dioxide by oxidosqualene cyclases . This process is facilitated by protein-protein interactions between OsONS1 and squalene epoxidases, leading to the formation of this compound . The compound’s acetylcholinesterase inhibitory activity suggests a potential mechanism for modulating neurotransmitter levels in the nervous system .

相似化合物的比较

Alpha-Onocerin is unique among seco-triterpenoids due to its specific biosynthetic pathway and structural features. Similar compounds include:

Lycoclavanol: Another seco-triterpenoid found in Lycopodium species, known for its acetylcholinesterase inhibitory activity.

This compound’s distinct biosynthetic pathway and structural characteristics make it a valuable compound for various scientific and industrial applications.

生物活性

Alpha-onocerin is a triterpenoid compound primarily found in plants of the genus Ononis and certain species of the clubmoss Lycopodium. This article explores its biological activities, including its biosynthesis, pharmacological properties, and potential therapeutic applications.

1. Acetylcholinesterase Inhibition

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This property makes it a candidate for treating neurodegenerative diseases like Alzheimer's. In vitro studies have shown that this compound exhibits an IC50 value of 5.2 µM against AChE, indicating significant inhibitory activity .

2. Cytotoxicity

Recent studies have explored the cytotoxic effects of this compound and its derivatives on various cancer cell lines. Notably, an oxime derivative of this compound demonstrated selective cytotoxicity against HepG2 liver cancer cells, suggesting potential applications in cancer therapy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 12.5 |

| This compound Oxime | HepG2 | 8.0 |

3. Anti-inflammatory Properties

Extracts from Ononis spinosa, rich in this compound, have shown anti-inflammatory effects by inhibiting interleukin-8 (IL-8) release in vitro. This activity supports the traditional use of this plant in treating inflammatory conditions .

Case Study: Acetylcholinesterase Inhibition

A study conducted on extracts from five Lycopodium species revealed that only Lycopodium clavatum extract exhibited significant AChE inhibitory activity, attributed to the presence of this compound. This finding underscores the potential of natural compounds in developing treatments for Alzheimer's disease .

Research Findings: Biosynthetic Pathways

Research has highlighted the convergent evolution of this compound biosynthesis across different plant species. For instance, while Ononis spinosa utilizes OsONS1 for synthesis, Lycopodium clavatum employs a different set of OSCs, indicating diverse evolutionary adaptations to produce this compound .

属性

IUPAC Name |

(2S,4aR,5S,8aR)-5-[2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h21-26,31-32H,1-2,9-18H2,3-8H3/t21-,22-,23-,24-,25-,26-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESZMTVZGWZBPW-IHIDZKKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C(=C)CCC4C3(CCC(C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CCC(=C)[C@@H]2CC[C@H]3C(=C)CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-01-3 | |

| Record name | (+)-Onocerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Onocerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3β,21α)-8,14-secogammacera-8(26),14(27)-diene-3,21-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of alpha-onocerin?

A1: this compound has demonstrated inhibitory activity against acetylcholinesterase (AChE) in vitro. [, ] This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for managing Alzheimer's disease. Further research is needed to understand the clinical relevance of this finding.

Q2: What is the structural characterization of this compound?

A2: this compound (C30H50O2) is a symmetrical tetracyclic triterpene composed of two trans-decalin C15 units. [, ] Detailed NMR and MS analyses have confirmed its structure and stereochemistry. [] The hydroxyl groups of this compound can participate in hydrogen bonding, as observed in its chloroform hemisolvate crystal structure. []

Q3: From which natural sources can this compound be isolated?

A3: this compound is found in various plant species. It was first isolated from the roots of Restharrow (Ononis spinosa). [, ] It has also been identified in Lycopodium species like L. clavatum [, , , , ], L. obscurum [], and L. japonicum. [] Notably, this compound content can vary significantly between species and even subspecies. []

Q4: What is known about the biosynthesis of this compound?

A4: Research suggests that this compound biosynthesis likely proceeds via a squalene-derived pathway, specifically involving 2,3;22,23-dioxidosqualene as a precursor. [] This pathway might involve the enzymes squalene epoxidase and oxidosqualene cyclase. Studies on Ononis spinosa have identified specific genes encoding for these enzymes and revealed variations in their expression levels across different tissues. [] Interestingly, the presence of 2,3;22,23-dioxidosqualene appears to correlate with this compound accumulation in different Restharrow species. []

Q5: Are there any known synthetic routes for this compound?

A5: Yes, a total synthesis of (+)-alpha-onocerin has been achieved in four steps. [] This efficient approach involves a four-component coupling to form a chiral bis-epoxide, followed by a tetracyclization step to construct the four carbocyclic rings. [] This synthetic route offers a potential alternative to natural product extraction for research purposes.

Q6: Are there any studies on the ecological role of this compound?

A6: While the exact ecological function of this compound remains unclear, some hypotheses suggest it may offer adaptive advantages to plants, particularly those thriving in challenging environments. For instance, it has been proposed to contribute to waterproofing properties in roots, potentially limiting sodium chloride influx in saline environments or reducing desiccation under arid conditions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。